
(5R)-5-methyl-1,3-thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-5-methyl-1,3-thiazolidine is an organic compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. The this compound is characterized by the presence of a methyl group attached to the fifth carbon in the ring, and it exhibits chirality due to the presence of the asymmetric carbon atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-methyl-1,3-thiazolidine can be achieved through several methods. One common approach involves the cyclization of cysteine derivatives with aldehydes or ketones. The reaction typically occurs under mild acidic conditions, which facilitate the formation of the thiazolidine ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(5R)-5-methyl-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The methyl group or other substituents on the ring can be replaced by different functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-1-oxide or this compound-1,1-dioxide.
科学的研究の応用
(5R)-5-methyl-1,3-thiazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (5R)-5-methyl-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its interaction with microbial cell membranes can lead to antimicrobial activity.
類似化合物との比較
Similar Compounds
(5S)-5-methyl-1,3-thiazolidine: The enantiomer of (5R)-5-methyl-1,3-thiazolidine, differing in the spatial arrangement of the methyl group.
Thiazolidine-2,4-dione: A related compound with a different substitution pattern on the thiazolidine ring.
2-methyl-1,3-thiazolidine: A similar compound with the methyl group attached to the second carbon instead of the fifth.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the methyl group at the fifth carbon. This configuration can influence its reactivity and interactions with biological targets, making it distinct from other thiazolidine derivatives.
特性
分子式 |
C4H9NS |
|---|---|
分子量 |
103.19 g/mol |
IUPAC名 |
(5R)-5-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C4H9NS/c1-4-2-5-3-6-4/h4-5H,2-3H2,1H3/t4-/m1/s1 |
InChIキー |
WPSFOSFHXXIFDR-SCSAIBSYSA-N |
異性体SMILES |
C[C@@H]1CNCS1 |
正規SMILES |
CC1CNCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


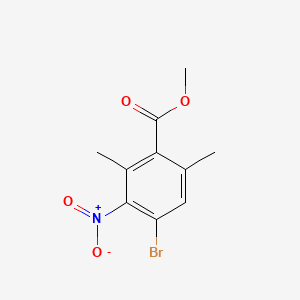
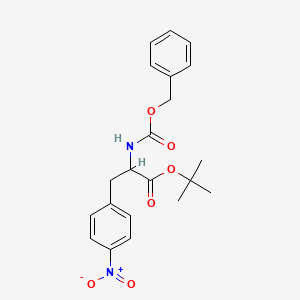
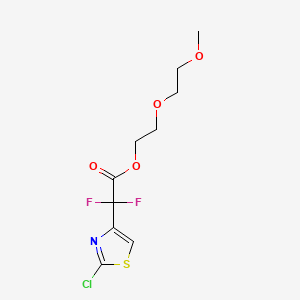
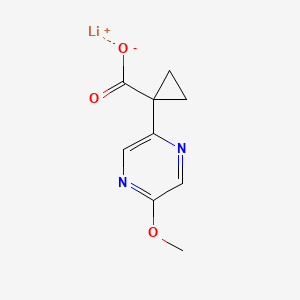

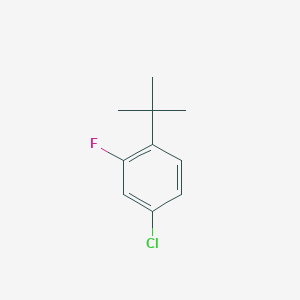


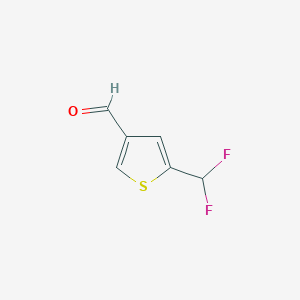
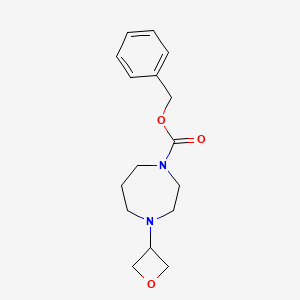
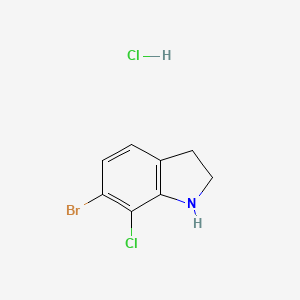
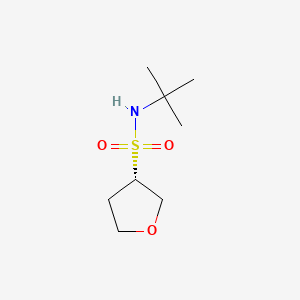
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide](/img/structure/B13491152.png)

